molecular formula C12H20N2 B13257287 (2-Methylpentyl)(pyridin-3-ylmethyl)amine

(2-Methylpentyl)(pyridin-3-ylmethyl)amine

Cat. No.: B13257287
M. Wt: 192.30 g/mol
InChI Key: QDHKPDSVXGGAQU-UHFFFAOYSA-N
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Description

Background and Significance of Pyridin-3-ylmethylamine Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridin-3-ylmethylamine and its derivatives are a class of organic compounds that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a key structural motif in numerous natural products, pharmaceuticals, and agrochemicals. The presence of the nitrogen atom in the pyridine ring imparts unique electronic properties and allows for a range of chemical transformations, making it a versatile building block in the synthesis of more complex molecules.

Strategic Importance of Branched Alkylamines in Contemporary Chemical Research

Branched alkylamines are crucial components in modern chemical research, particularly in the development of new materials and pharmaceuticals. The introduction of branching in an alkyl chain can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and conformational rigidity. Compared to their linear counterparts, branched alkylamines can provide steric hindrance that can modulate intermolecular interactions and improve the selectivity of a compound for its biological target.

The strategic incorporation of branched alkyl groups can lead to compounds with enhanced oral bioavailability and improved pharmacokinetic profiles. The 2-methylpentyl group, a specific branched alkyl chain, is an interesting substituent that can confer a moderate degree of lipophilicity and steric bulk. Its presence in a molecule can influence how it binds to a receptor or enzyme, potentially leading to increased potency and efficacy.

Overview of (2-Methylpentyl)(pyridin-3-ylmethyl)amine within the Context of Amine Chemistry

The molecule's structure suggests a balance of hydrophilic and hydrophobic properties. The pyridine ring provides a polar, aromatic component, while the 2-methylpentyl group contributes a nonpolar, aliphatic character. This amphiphilic nature could be advantageous in various applications where interactions with both polar and nonpolar environments are required.

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive and scientifically rigorous overview of this compound. The primary objectives are to:

Detail plausible synthetic routes for the preparation of the title compound.

Present a thorough analysis of its expected physicochemical properties.

Provide a detailed interpretation of its predicted spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

By focusing solely on these aspects, this article intends to serve as a foundational reference for researchers interested in the chemistry and potential applications of this specific branched-chain pyridin-3-ylmethylamine derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

2-methyl-N-(pyridin-3-ylmethyl)pentan-1-amine

InChI

InChI=1S/C12H20N2/c1-3-5-11(2)8-14-10-12-6-4-7-13-9-12/h4,6-7,9,11,14H,3,5,8,10H2,1-2H3

InChI Key

QDHKPDSVXGGAQU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CNCC1=CN=CC=C1

Origin of Product

United States

Synthetic Methodologies for 2 Methylpentyl Pyridin 3 Ylmethyl Amine

Strategic Approaches to Pyridin-3-ylmethylamine Scaffold Construction

The pyridin-3-ylmethylamine unit is a key building block. Its synthesis can be approached by first forming a suitable pyridine (B92270) ring precursor, which is then functionalized to introduce the required aminomethyl group at the 3-position.

The construction of the pyridine core is a foundational step in heterocyclic chemistry. Several named reactions allow for the de novo synthesis of substituted pyridines, which can serve as precursors. acsgcipr.org While many large-scale industrial syntheses start from simple aldehydes and ammonia at high temperatures, laboratory-scale syntheses often rely on more versatile methods. acsgcipr.org

One of the most established methods is the Hantzsch Dihydropyridine Synthesis . This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. ijnrd.org The resulting dihydropyridine can then be oxidized to the corresponding pyridine derivative. By selecting appropriate starting materials, this method can be adapted to produce pyridines with substitution patterns amenable to further conversion into the 3-aminomethyl scaffold.

Another approach is the Bönnemann Cyclization , which involves the [2+2+2] cycloaddition of two equivalents of acetylene with a nitrile, often catalyzed by a cobalt complex. ijnrd.org Using a substituted nitrile allows for the direct incorporation of functional groups onto the pyridine ring.

Recent advances in synthetic chemistry have also highlighted non-enzymatic pathways and hetero-Diels-Alder reactions for pyridine ring formation, showcasing the expanding toolkit available to chemists for creating these heterocyclic systems. nih.gov

Table 1: Comparison of Selected Pyridine Synthesis Methods

Method Reactants Conditions Key Feature
Hantzsch Synthesis Aldehyde, β-Ketoester, Ammonia Acid or base catalysis, followed by oxidation Forms a dihydropyridine intermediate; highly versatile for substituted pyridines. ijnrd.org
Bönnemann Cyclization 2x Acetylene, Nitrile Cobalt catalyst, heat Direct formation of the aromatic pyridine ring. ijnrd.org

| Kröhnke Synthesis | α,β-Unsaturated Ketone, Pyridinium (B92312) Salt, Ammonium (B1175870) Acetate | Michael addition followed by cyclization | Good for synthesizing polysubstituted pyridines. |

Once a suitable 3-substituted pyridine precursor is obtained, such as pyridine-3-carboxaldehyde or pyridine-3-carbonitrile, the aminomethyl group can be installed.

Reductive amination is a highly effective method for this transformation, starting from pyridine-3-carboxaldehyde. wikipedia.orglibretexts.org This process involves the reaction of the aldehyde with an amine source (like ammonia for a primary amine) to form an intermediate imine, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity for the protonated imine over the starting carbonyl. masterorganicchemistry.comharvard.edu

An alternative route begins with pyridine-3-carbonitrile (nicotinonitrile). The nitrile group can be catalytically hydrogenated using catalysts like Raney nickel or cobalt, under a hydrogen atmosphere, to yield pyridin-3-ylmethylamine directly. nih.gov

Alkylation strategies can also be employed. For instance, 3-(chloromethyl)pyridine can be reacted with an ammonia surrogate, such as phthalimide (the Gabriel synthesis), followed by hydrolysis or hydrazinolysis to release the primary amine. nih.gov More modern approaches utilize N-aminopyridinium salts as effective ammonia surrogates that can undergo alkylation to selectively form primary or secondary amines. chemrxiv.orgresearchgate.netnih.gov

Elaboration of the 2-Methylpentyl Alkylamine Chain

The formation of the final product, (2-Methylpentyl)(pyridin-3-ylmethyl)amine, is most directly achieved by coupling the pyridin-3-ylmethylamine scaffold with the 2-methylpentyl moiety. This is typically accomplished via reductive amination.

Reductive amination is arguably the most common and robust method for synthesizing secondary amines. sigmaaldrich.comorganic-chemistry.org In this context, pyridin-3-ylmethylamine is reacted with a branched aldehyde, 2-methylpentanal (B94375) . The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced. wikipedia.org

The choice of reducing agent is critical for the success of the reaction.

Sodium Triacetoxyborohydride (NaBH(OAc)₃) : A mild and highly selective reagent, often used in dichloromethane (B109758) (DCM) or dichloroethane (DCE), sometimes with acetic acid as a catalyst. It is particularly effective for a wide range of aldehydes and amines. harvard.edu

Sodium Cyanoborohydride (NaBH₃CN) : Another selective reducing agent that is stable under mildly acidic conditions (pH 6-7), which favor iminium ion formation. harvard.edu However, its high toxicity and the generation of cyanide waste are significant drawbacks. harvard.edu

Catalytic Hydrogenation : Using H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂) is a greener alternative, though it may be less tolerant of other reducible functional groups in the molecule.

The steric hindrance from the branched aldehyde can sometimes slow the reaction compared to linear aldehydes, but the methodology is generally high-yielding and tolerates a broad array of functional groups. sigmaaldrich.com

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent Key Advantages Key Disadvantages
NaBH(OAc)₃ DCM, DCE Mild, highly selective, non-toxic byproducts. harvard.edu Moisture sensitive.
NaBH₃CN Methanol, Ethanol Selective for iminiums over carbonyls. harvard.edu Highly toxic, generates cyanide waste. harvard.edu

| H₂ with Pd/C | Methanol, Ethanol | "Green" method, high atom economy. | May reduce other functional groups (e.g., pyridine ring under harsh conditions). |

Direct amination methods provide alternative pathways to synthesize alkylamines, which could then be coupled with a pyridine-based electrophile. One such approach is the direct amination of alcohols. Using catalysts, 2-methylpentanol could react with an amine source, with water being the only byproduct, representing a highly atom-economical process. google.com

Another strategy involves the electrophilic amination of organometallic reagents. A 2-methylpentyl Grignard or organozinc reagent can react with an electrophilic nitrogen source, such as an NH-oxaziridine, to form the primary amine in a single step under mild conditions. nih.gov This method is particularly useful for creating amines at secondary and tertiary carbon centers. nih.gov

Recent innovations have led to the development of carbonyl alkylative amination (CAA), a powerful "higher order" variant of reductive amination. nih.govnih.gov This transformation allows for the direct, single-step synthesis of complex tertiary amines from the union of an aldehyde, a secondary amine, and an alkyl halide. nih.govresearchgate.net While the target molecule is a secondary amine, related principles can be applied.

A more relevant advanced method is a zinc-mediated CAA reaction that enables the synthesis of α-branched amines, which are often challenging to access via traditional reductive amination, especially when using sterically hindered ketones. organic-chemistry.org These modern methods often proceed via radical mechanisms, facilitated by visible light photoredox catalysis or metal mediators. nih.govresearchgate.net Such a strategy could theoretically combine an imine derived from a pyridine precursor with an alkyl radical derived from a 2-methylpentyl source, providing a novel and convergent route to the target compound. researchgate.net

Advanced Carbonyl Alkylative Amination Methodologies

Visible-Light-Mediated Radical Processes for α-Branched Amine Synthesis

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including α-branched amines. researchgate.netnih.gov This approach utilizes visible light to initiate radical-based transformations under mild reaction conditions, often minimizing the formation of byproducts. researchgate.net For the synthesis of α-branched secondary alkylamines, a multicomponent coupling reaction can be employed, bringing together a primary amine, an aldehyde, and an alkyl iodide. rsc.orgchemrxiv.org

This process is facilitated by a silane reducing agent and is triggered by a distinct radical initiation step that establishes a chain process. cam.ac.uk The reaction involves the addition of a neutral carbon-centered radical to an in situ-generated, positively charged alkyl-iminium ion, which circumvents the need for auxiliary-activated imines. cam.ac.uknih.gov The use of inexpensive and readily available manganese carbonyl complexes can also catalyze three-component alkylation reactions of in situ-generated imines with unactivated alkyl iodides. researchgate.net

Table 1: Illustrative Conditions for Visible-Light-Mediated Synthesis of α-Branched Secondary Alkylamines

ParameterCondition
Catalyst Ru(bpy)₃Cl₂ or Ir(ppy)₂(dtbbpy)PF₆
Light Source Blue LEDs
Reducing Agent (Me₃Si)₃SiH
Solvent Dichloromethane
Reactants Primary amine, aldehyde, alkyl iodide

This table presents a generalized set of conditions based on literature for similar transformations and serves as an illustrative example.

This methodology offers a streamlined approach to a wide range of α-branched secondary alkylamines from readily available starting materials. rsc.orgnih.gov The process is tolerant of a wide array of sensitive functional groups on all three components. nih.gov

Zinc-Mediated Carbonyl Alkylative Amination Techniques

A significant advancement in the synthesis of α-branched amines is the development of a zinc-mediated carbonyl alkylative amination (CAA) reaction. acs.orgnih.govorganic-chemistry.org This method overcomes some limitations of the visible-light-driven approach, such as scalability issues and competitive reductive amination. mtroyal.canih.gov The zinc-mediated strategy effectively eliminates competitive carbonyl reductive amination (CRA), simplifies purification, and broadens the reaction scope. organic-chemistry.orgmtroyal.ca

This transformation can utilize carboxylic acid derivatives as alkyl donors and facilitates the synthesis of even sterically hindered α-trialkyl tertiary amines, which are not accessible via traditional CRA. acs.orgnih.gov The reaction is robust and can be performed on various scales, from microtiter plates for high-throughput experimentation to gram-scale synthesis of medicinally relevant compounds. acs.orgorganic-chemistry.org A general procedure involves charging a vial with the amine hydrochloride salt and zinc dust, followed by the addition of the aldehyde, alkyl iodide, and a Lewis acid such as TMSOTf in a suitable solvent like ethyl acetate. organic-chemistry.org

Table 2: Key Features of Zinc-Mediated Carbonyl Alkylative Amination

FeatureDescription
Mediator Zinc dust
Alkyl Donors Alkyl iodides, Redox active esters
Key Advantage Eliminates competitive reductive amination
Scalability From micromoles to gram-scale
Scope Broad, including sterically hindered amines

This table summarizes the key advantages and features of the zinc-mediated CAA reaction.

Mechanistic Insights into Carbonyl Alkylative Amination Pathways

The mechanism of carbonyl alkylative amination (CAA) involves the generation of radical intermediates. acs.orgresearchgate.net In the visible-light-mediated pathway, a putative ternary electron donor-acceptor (EDA) complex is activated by light, leading to a halogen atom transfer (XAT)-mediated radical chain process that generates alkyl radicals from alkyl iodides. acs.orgnih.gov These neutral, nucleophilic alkyl radicals then add to electrophilic iminium ions formed in situ from the condensation of an amine and an aldehyde. acs.org

In the zinc-mediated variant, the mechanism is thought to involve the formation of organozinc intermediates from alkyl iodides via radical pathways. acs.org This creates a system where both radical and polar mechanisms can operate. The organozinc reagent or the alkyl radical can then react with the iminium ion. acs.org A critical step in these processes is the rapid radical termination, which can occur through hydrogen atom transfer (HAT) from a silane reagent in the photoredox-catalyzed reaction. acs.org

Modular Synthesis Strategies for α-Branched Secondary Alkylamines

The development of modular synthesis strategies provides a flexible and efficient approach to constructing libraries of α-branched secondary alkylamines. rsc.orgnih.govchemrxiv.org Both the visible-light-mediated and zinc-mediated carbonyl alkylative amination reactions exemplify this modularity by allowing for the combination of three distinct and readily available building blocks: an amine, an aldehyde, and an alkylating agent. rsc.orgnih.gov

This three-component approach allows for the rapid generation of structural diversity in the final products. cam.ac.uk By simply varying each of the three starting materials, a wide array of α-branched secondary alkylamines with different substitution patterns can be synthesized. rsc.org This strategy is particularly advantageous in medicinal chemistry and drug discovery, where the ability to quickly synthesize and test a variety of analogs is crucial. organic-chemistry.org Furthermore, these methods have been shown to be applicable to the synthesis of α-branched N-heterocycles and can achieve selective N-alkylation of primary amines over cyclic secondary amines. rsc.orgnih.gov

Purification and Isolation Techniques in Target Compound Synthesis

The purification and isolation of the target amine compound are critical steps to ensure the final product's purity. Common techniques employed for the purification of amines include chromatographic separation and recrystallization. acs.org

Chromatographic Separation Methods

Chromatography is a widely used technique for the separation and purification of amines from reaction mixtures. scispace.comhelsinki.fi High-performance liquid chromatography (HPLC) is a particularly effective method. sielc.comnih.gov For amines, which are basic compounds, peak tailing can be an issue in normal-phase HPLC; this can often be mitigated by the addition of a volatile amine, such as n-propylamine, to the mobile phase. nih.gov

The choice of stationary phase is also crucial. Silica, diol, and cyano stationary phases have been used for the separation of primary, secondary, and tertiary amines. nih.gov In some cases, derivatization of the amine with a reagent that imparts UV absorbance or fluorescence can facilitate detection and separation. sigmaaldrich.com For preparative chromatography, the selection of appropriate solvents and gradients is essential to achieve good separation of the target compound from impurities. nih.gov

Recrystallization Techniques

Recrystallization is a powerful purification technique for solid compounds, based on the principle of differential solubility of the compound and its impurities in a given solvent. ucalgary.caillinois.edu The impure solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. ucalgary.ca As the solution cools, the purified compound crystallizes out, leaving the more soluble impurities in the solution. ucalgary.ca

For amines, which are basic, it is sometimes advantageous to perform recrystallization on their salt form (e.g., hydrochloride salt), which may have more favorable crystallization properties. rochester.edu The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. ucalgary.ca In cases where a single solvent is not ideal, a mixed-solvent system can be employed. sciencemadness.org

Chemical Reactivity and Transformative Chemistry of 2 Methylpentyl Pyridin 3 Ylmethyl Amine

Reactivity Profile of the Amine Functionality

The secondary amine in (2-Methylpentyl)(pyridin-3-ylmethyl)amine is a key center for chemical modification. Its nucleophilic character, influenced by the steric hindrance of the 2-methylpentyl group and the electronic properties of the pyridin-3-ylmethyl substituent, governs its reactivity towards electrophiles.

N-Alkylation Reactions for Complex Structure Formation

N-alkylation of secondary amines like this compound is a fundamental transformation for introducing additional substituents, thereby increasing molecular complexity. This reaction typically involves the amine acting as a nucleophile, attacking an alkyl halide or another suitable electrophile. The lone pair of electrons on the nitrogen atom initiates the nucleophilic attack, leading to the formation of a quaternary ammonium (B1175870) salt.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct, driving the reaction to completion. The choice of solvent and temperature can significantly influence the reaction rate and yield. Polar aprotic solvents are often employed to facilitate the dissolution of the reactants and stabilize charged intermediates.

Alkylating AgentProduct TypeGeneral Reaction Conditions
Methyl IodideN-Methylated Quaternary Ammonium SaltBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF), Room Temperature to mild heating
Benzyl BromideN-Benzylated Quaternary Ammonium SaltBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF), Room Temperature to mild heating
Alkyl TosylatesN-Alkylated Quaternary Ammonium SaltBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF), Elevated Temperature

It is important to note that the steric bulk of the 2-methylpentyl group may necessitate more forcing conditions for the reaction to proceed efficiently compared to less hindered secondary amines.

Acylation for Amide Derivative Synthesis

Acylation of the secondary amine functionality in this compound provides a straightforward route to amide derivatives. This transformation is typically achieved by reacting the amine with an acylating agent such as an acid chloride or an acid anhydride. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent.

The presence of a base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), is crucial to scavenge the acidic byproduct (e.g., HCl) and prevent the protonation of the starting amine, which would render it non-nucleophilic. Dichloromethane (B109758) (DCM) is a commonly used solvent for these reactions.

The general scheme for the acylation of a secondary amine is as follows:

R₂NH + R'COCl → R₂NCOR' + HCl

The following table outlines common acylating agents and the corresponding amide products:

Acylating AgentProduct TypeGeneral Reaction Conditions
Acetyl ChlorideN-Acetyl AmideBase (e.g., Pyridine, Et₃N), Solvent (e.g., DCM), 0 °C to Room Temperature
Benzoyl ChlorideN-Benzoyl AmideBase (e.g., Pyridine, Et₃N), Solvent (e.g., DCM), 0 °C to Room Temperature
Acetic AnhydrideN-Acetyl AmideBase (e.g., Pyridine, Et₃N), Solvent (e.g., DCM), Room Temperature to mild heating

Reactivity Profile of the Pyridine Moiety

The pyridine ring in this compound possesses its own distinct reactivity, which is complementary to that of the amine functionality. The nitrogen atom in the ring influences the electron density and reactivity of the aromatic system.

Nucleophilic Substitution Reactions on the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile, reacting with electrophiles to form N-substituted pyridinium (B92312) salts. nih.gov This reaction is a form of alkylation or acylation at the nitrogen atom of the pyridine ring.

For instance, treatment with an alkyl halide (R-X) will lead to the formation of a quaternary N-alkylpyridinium salt. nih.gov This transformation significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. The formation of the pyridinium salt activates the ring, particularly at the 2- and 4-positions, towards nucleophilic aromatic substitution. rsc.org

ElectrophileProduct TypeGeneral Reaction Conditions
Alkyl Halide (e.g., CH₃I)N-Alkylpyridinium SaltSolvent (e.g., Acetone, CH₃CN), Room Temperature to Reflux
Acid Chloride (e.g., CH₃COCl)N-Acylpyridinium SaltAprotic Solvent (e.g., DCM), 0 °C to Room Temperature

Electrophilic Aromatic Substitution at the Pyridine Ring (General Considerations)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene. youtube.com The electronegative nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density. youtube.com Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium ion which further deactivates the ring. rsc.org

When EAS does occur, it is highly regioselective, with substitution favoring the 3-position (meta to the nitrogen). youtube.com This is because the intermediates formed from attack at the 2- and 4-positions have a destabilizing resonance structure where the positive charge is placed on the electronegative nitrogen atom. The (2-Methylpentyl)(pyridin-3-ylmethyl)amino group at the 3-position is an activating group and would be expected to direct incoming electrophiles to the 2-, 4-, and 6-positions. However, the strong deactivating effect of the pyridine nitrogen generally dominates, and substitution, if it occurs, would still be expected to be sluggish and likely favor positions meta to the ring nitrogen.

Typical EAS reactions and their feasibility on a pyridine ring are summarized below:

ReactionReagentsFeasibility on Pyridine Ring
NitrationHNO₃, H₂SO₄Requires harsh conditions, yields are often low. rsc.org
HalogenationX₂, Lewis AcidRequires high temperatures. youtube.com
SulfonationSO₃, H₂SO₄Requires high temperatures. youtube.com
Friedel-Crafts Alkylation/AcylationR-X/RCO-X, AlCl₃Generally does not occur due to coordination of the Lewis acid with the pyridine nitrogen. youtube.com

Synthesis of Advanced Derivatives for Structure-Activity Relationship Studies

The chemical reactivity of this compound at both the amine and pyridine functionalities allows for the synthesis of a wide range of derivatives. These derivatives are valuable in structure-activity relationship (SAR) studies, which are crucial for the optimization of biological activity in drug discovery and development. acs.org

By systematically modifying different parts of the molecule, researchers can probe the influence of steric and electronic factors on the compound's interaction with its biological target.

Key modifications for SAR studies include:

Variation of the N-alkyl group: The 2-methylpentyl group can be replaced with other alkyl or aryl groups of varying size, shape, and lipophilicity through N-alkylation of the parent pyridin-3-ylmethylamine.

Amide formation: Acylation of the secondary amine with a diverse set of carboxylic acids introduces a variety of substituents and can modulate properties such as hydrogen bonding capacity and metabolic stability.

Substitution on the pyridine ring: Although challenging, modification of the pyridine ring through nucleophilic or, in some cases, electrophilic substitution can provide insights into the importance of the pyridine moiety for biological activity.

Spectroscopic and Advanced Analytical Characterization of 2 Methylpentyl Pyridin 3 Ylmethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (2-Methylpentyl)(pyridin-3-ylmethyl)amine. Through the analysis of various NMR experiments, including ¹H NMR, ¹³C NMR, and advanced 2D techniques, a complete picture of the proton and carbon environments and their connectivities can be assembled.

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in parts per million (ppm) are predicted based on the electronic environment of the protons.

The protons on the pyridine (B92270) ring are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic system and the nitrogen atom. Specifically, the proton at the C2 position is anticipated to be the most deshielded, followed by the protons at C6 and C4, with the proton at C5 being the most upfield of the aromatic signals.

The protons of the methylene (B1212753) bridge connecting the pyridine ring and the amine nitrogen (pyridin-3-ylmethyl) would likely appear as a singlet or a multiplet, depending on the solvent and temperature, in the range of 3.5-4.0 ppm. The protons on the 2-methylpentyl group will exhibit characteristic signals in the upfield region of the spectrum. The methine proton at C2 of the pentyl chain would be coupled to the adjacent methylene and methyl protons, resulting in a complex multiplet. The terminal methyl group (C5) would appear as a triplet, while the methyl group at C2 would be a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Pyridine H-2 8.5-8.6 s 1H
Pyridine H-6 8.4-8.5 d 1H
Pyridine H-4 7.6-7.7 d 1H
Pyridine H-5 7.2-7.3 dd 1H
Pyridinyl-CH₂ 3.7-3.8 s 2H
N-CH₂-(2-methylpentyl) 2.5-2.7 m 2H
CH-(2-methylpentyl) 1.6-1.8 m 1H
CH₂-(3-methylpentyl) 1.2-1.4 m 2H
CH₂-(4-methylpentyl) 1.1-1.3 m 2H
CH₃-(2-methyl) 0.8-0.9 d 3H

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the pyridine ring are expected to resonate in the downfield region (120-150 ppm). The methylene carbon of the pyridin-3-ylmethyl group would likely appear around 50-60 ppm. The carbons of the 2-methylpentyl group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Pyridine C-2 ~150
Pyridine C-6 ~148
Pyridine C-4 ~135
Pyridine C-3 ~134
Pyridine C-5 ~123
Pyridinyl-CH₂ ~55
N-CH₂-(2-methylpentyl) ~52
CH-(2-methylpentyl) ~35
CH₂-(3-methylpentyl) ~30
CH₂-(4-methylpentyl) ~22
CH₃-(2-methyl) ~19

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

While less common than ¹H and ¹³C NMR, ¹⁵N NMR can provide valuable information about the nitrogen atoms in this compound. The pyridine nitrogen would have a chemical shift characteristic of sp²-hybridized nitrogen in an aromatic system, while the amine nitrogen would have a shift typical for a secondary amine. These distinct signals would confirm the presence of the two different nitrogen environments within the molecule.

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons on the pyridine ring and within the 2-methylpentyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the connection between the pyridin-3-ylmethyl moiety and the amine nitrogen, as well as the linkage of the 2-methylpentyl group to the nitrogen. For example, a correlation between the protons of the pyridinyl-CH₂ group and the C-3 and C-4 carbons of the pyridine ring would be expected.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which has a molecular formula of C₁₂H₂₀N₂. The exact mass can be calculated and compared to the experimentally determined value to confirm the elemental composition.

Table 3: Predicted HRMS Data for this compound

Ion Calculated Exact Mass
[M+H]⁺ 193.1705

The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the C-N bonds and fragmentation of the alkyl chain. Common fragments would include the pyridin-3-ylmethyl cation (m/z 92) and fragments arising from the loss of parts of the 2-methylpentyl chain.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies corresponds to the vibrations of specific chemical bonds and functional groups, making it a powerful tool for structural characterization.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its secondary amine, pyridine ring, and alkyl components. As a secondary amine, a key feature is the N-H stretching vibration, which typically appears as a single, weak to moderate band in the 3500-3300 cm⁻¹ region wpmucdn.comorgchemboulder.com. The C-N stretching vibrations for the aliphatic and aromatic amine portions are expected in the 1250-1020 cm⁻¹ and 1335-1250 cm⁻¹ regions, respectively orgchemboulder.com. The presence of the pyridine ring will give rise to characteristic C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ range. The aliphatic 2-methylpentyl group will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at approximately 1465 cm⁻¹ and 1375 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch3500 - 3300Secondary Amine
C-H Stretch (sp³)2960 - 2850Alkyl Chain
C=C, C=N Stretch1600 - 1400Pyridine Ring
N-H Bend1650 - 1550Secondary Amine
C-H Bend1465, 1375Alkyl Chain
C-N Stretch1335 - 1020Amine

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for characterizing the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum. The C-C bond vibrations within the alkyl chain would also be observable. The combination of both IR and Raman data allows for a more complete vibrational analysis of the molecule.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet (UV) and visible light. This technique provides insights into the conjugated systems and chromophores present.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyridine ring, which acts as the primary chromophore. Pyridine typically exhibits strong absorption bands in the UV region corresponding to π → π* transitions. These transitions are generally observed around 250-270 nm. The presence of substituents on the pyridine ring can cause a shift in the absorption maximum (λmax). The aliphatic amine portion of the molecule does not absorb significantly in the conventional UV-Vis range. Therefore, the UV-Vis spectrum serves as a valuable tool for confirming the presence and electronic environment of the pyridine moiety. The characteristic absorption bands are attributed to π → π* and n → π* transitions within the pyridine ring researchgate.net.

Table 2: Predicted UV-Vis Absorption for this compound

Transition Expected λmax (nm) Chromophore
π → π~260Pyridine Ring
n → π~280Pyridine Ring

Elemental Composition Analysis

Elemental analysis is a crucial technique for determining the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula to confirm the compound's identity and purity. For this compound, with a molecular formula of C₁₂H₂₀N₂, the theoretical elemental composition can be precisely calculated.

Table 3: Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
CarbonC12.0112144.1274.94%
HydrogenH1.0082020.1610.49%
NitrogenN14.01228.0214.57%
Total 192.30 100.00%

Theoretical and Computational Investigations of 2 Methylpentyl Pyridin 3 Ylmethyl Amine

Quantum Chemical Studies

Quantum chemical studies are fundamental in predicting the behavior of molecules. These computational methods provide insights into electronic structure, reactivity, and other molecular properties without the need for empirical measurements.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov Functionals like B3LYP are commonly employed to perform calculations, often with basis sets such as 6-311++G(d,p), to optimize the molecular geometry and compute various electronic properties. researchgate.net For a molecule like (2-Methylpentyl)(pyridin-3-ylmethyl)amine, a DFT analysis would yield its most stable three-dimensional conformation and calculate structural parameters like bond lengths and angles.

Furthermore, DFT is used to determine key electronic descriptors that govern a molecule's reactivity and stability. scispace.com These descriptors, derived from the molecule's electronic energy and density, include chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω). scispace.commalayajournal.org

Table 1: Illustrative Electronic Properties Calculated via DFT (Note: The following values are examples for a related class of molecules and not specific to this compound.)

Molecular PropertySymbolTypical Calculation Method
Ionization EnergyIE-EHOMO
Electron AffinityEA-ELUMO
Global Hardnessη½ (ELUMO - EHOMO)
SoftnessS1/η
Electronic Chemical Potentialµ½ (EHOMO + ELUMO)
Global Electrophilicityωµ²/2η

Molecular Orbital Analysis (e.g., Frontier Orbitals: HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The distribution and energy of these orbitals provide insight into the molecule's reactive sites and its ability to participate in chemical reactions. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A small energy gap suggests that a molecule is more polarizable, less stable, and more reactive. irjweb.commdpi.com Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. irjweb.com For amines and pyridine (B92270) derivatives, the HOMO is often localized on the nitrogen atom and the π-system of the pyridine ring, indicating these are likely sites for electrophilic attack.

Table 2: Example Frontier Orbital Energies (Note: These values are illustrative and not specific to the title compound.)

ParameterSymbolExample Value (eV)Significance
HOMO EnergyEHOMO-6.29Electron-donating ability
LUMO EnergyELUMO-1.80Electron-accepting ability
Energy GapΔE4.49Chemical reactivity and stability irjweb.com

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other species. mdpi.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. researchgate.net

Typically, red-colored regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov Blue-colored regions correspond to positive electrostatic potential, representing electron-poor areas that are favorable for nucleophilic attack. nih.gov In this compound, the nitrogen atom of the pyridine ring and the secondary amine nitrogen would be expected to be regions of negative potential (red), while the hydrogen atoms bonded to nitrogen and carbon would show positive potential (blue).

Fukui Function Analysis for Reactivity Prediction

Fukui functions are local reactivity descriptors derived from DFT that help to identify the most reactive sites within a molecule with greater precision than MEP analysis alone. scispace.com This analysis quantifies the change in electron density at a specific atomic site when an electron is added to or removed from the molecule.

The Fukui function helps distinguish sites for nucleophilic attack (where an electron is added to the LUMO), electrophilic attack (where an electron is removed from the HOMO), and radical attack. By calculating these indices for each atom in this compound, one could predict which specific atoms are most likely to participate in different types of chemical reactions. scispace.com

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often difficult to obtain experimentally.

Transition State Characterization

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state (TS), which represents the energy barrier that must be overcome for the reaction to proceed. nih.gov Computational methods, particularly DFT, are used to locate and characterize the geometry and energy of these transition states.

By calculating the activation energy—the energy difference between the reactants and the transition state—chemists can predict the kinetics of a reaction. nih.gov A low activation energy implies a faster reaction. For a compound like this compound, computational chemists could model reactions such as N-alkylation or reactions involving the pyridine ring. The calculations would identify the specific transition state structures, their energies, and the most plausible reaction mechanism by comparing the energy barriers of different potential pathways. nih.gov

Conclusion and Future Perspectives

Synthesis of Key Research Findings and Methodological Advancements

Direct research on (2-Methylpentyl)(pyridin-3-ylmethyl)amine is not prominent in the available scientific literature. However, by examining the synthesis of analogous pyridin-3-ylmethylamine derivatives, key methodological insights can be gleaned. The primary synthetic route for such compounds generally involves reductive amination. This versatile reaction typically combines a pyridine-3-carboxaldehyde or a related electrophile with a primary or secondary amine, in this case, 2-methylpentylamine.

Advances in catalytic systems have significantly improved the efficiency and selectivity of reductive amination. Modern approaches often utilize milder and more selective reducing agents, moving away from harsher reagents like lithium aluminum hydride towards alternatives such as sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation. These methods offer better functional group tolerance and stereocontrol, which would be critical in the synthesis of chiral molecules like this compound, given the stereocenter at the 2-position of the methylpentyl group.

Furthermore, lithiation of N-(pyridin-3-ylmethyl) derivatives at the 4-position of the pyridine (B92270) ring has been demonstrated as a viable method for further functionalization, allowing for the introduction of various electrophiles. researchgate.net This suggests a pathway for creating a diverse library of analogues based on the core this compound structure.

Table 1: Comparison of Synthetic Methodologies for Pyridine-Alkylamine Derivatives

MethodReagentsAdvantagesDisadvantages
Reductive Amination Pyridine-3-carboxaldehyde, 2-Methylpentylamine, NaBH(OAc)₃High yield, mild conditions, good functional group toleranceMay require purification to remove unreacted starting materials
Nucleophilic Substitution 3-(Chloromethyl)pyridine, 2-MethylpentylamineSimple procedurePotential for over-alkylation, may require a base
Catalytic Hydrogenation Imine intermediate, H₂, Pd/C"Green" chemistry, high atom economyRequires specialized equipment (hydrogenator), catalyst sensitivity

Emerging Trends in the Synthesis and Application of Pyridin-3-ylmethylamine Derivatives

The broader class of pyridin-3-ylmethylamine derivatives is an active area of research, with several emerging trends shaping the field.

Asymmetric Synthesis : There is a growing emphasis on the stereoselective synthesis of chiral amines. For this compound, this would involve either using an enantiomerically pure starting material (e.g., (R)- or (S)-2-methylpentylamine) or developing a catalytic asymmetric method for its synthesis. Chiral purity is often a critical determinant of pharmacological activity and safety.

Fragment-Based Drug Discovery (FBDD) : The pyridin-3-ylmethylamine scaffold is an attractive fragment for FBDD programs. Its ability to form key hydrogen bonds and engage in pi-stacking interactions makes it a valuable building block for constructing more complex molecules with high affinity for biological targets.

Applications in Medicinal Chemistry : Pyridine and its derivatives are integral to numerous approved drugs, exhibiting a wide range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov Specifically, derivatives of pyridin-3-ylmethanamine are being investigated for their potential as antibacterial agents and modulators of LPA1 receptors. nih.govgoogle.com This suggests that this compound could be a candidate for screening in various disease models. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown promising antibacterial activity. nih.gov

Development of Novel Catalysts : The synthesis of these derivatives continues to benefit from the development of novel transition metal catalysts that can facilitate C-N bond formation with greater efficiency and under milder conditions.

Unexplored Research Avenues and Challenges for this compound

Given the limited specific research on this compound, a multitude of research avenues remain unexplored.

Comprehensive Physicochemical Characterization : A fundamental starting point would be the thorough characterization of its physical and chemical properties. This includes determining its pKa, logP, solubility, and solid-state structure through X-ray crystallography. This data is essential for understanding its behavior in biological systems and for formulation development.

Biological Screening : A broad-based biological screening campaign is warranted to identify potential therapeutic applications. This could involve assays for enzymatic inhibition (e.g., kinases, proteases), receptor binding (e.g., GPCRs, ion channels), and phenotypic screens for activities such as anticancer, antimicrobial, or anti-inflammatory effects. The structural similarity to compounds with known biological activity provides a rationale for targeted screening efforts.

Structural Biology : Should a biological target be identified, co-crystallization of this compound with its target protein would provide invaluable insights into its binding mode. This information would guide structure-activity relationship (SAR) studies and the rational design of more potent and selective analogues.

Metabolic Stability and Pharmacokinetics : An early assessment of the metabolic fate and pharmacokinetic profile of the compound is crucial. The pyridine ring and the alkyl chain are both susceptible to metabolic transformations (e.g., oxidation, N-dealkylation). Understanding these pathways is essential for optimizing the molecule's drug-like properties.

Table 2: Potential Research Directions and Methodologies

Research AvenueMethodologyRationale
Synthesis and Optimization Asymmetric synthesis, parallel synthesisTo produce enantiomerically pure compounds and generate a library for SAR studies.
Physicochemical Profiling pKa, logP, solubility, and melting point determinationTo establish baseline properties for drug development.
Biological Activity Screening High-throughput screening, targeted assaysTo identify potential therapeutic applications.
Structural Analysis X-ray crystallography, NMR spectroscopyTo understand the three-dimensional structure and its interaction with biological targets.
Pharmacokinetic Studies In vitro and in vivo ADME studiesTo evaluate the compound's absorption, distribution, metabolism, and excretion.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.